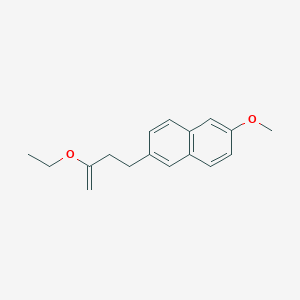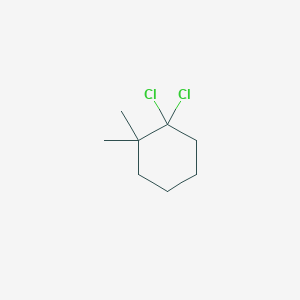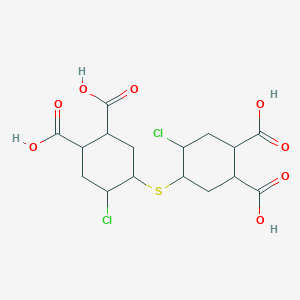
FURFURYL ALCOHOL, alpha-(N-ETHYLCARBAMOYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- is an organic compound that features a furan ring substituted with a hydroxymethyl group and an N-ethylcarbamoyl group. This compound is a derivative of furfuryl alcohol, which is known for its applications in various industrial processes. Furfuryl alcohol itself is a colorless liquid that can turn amber upon aging and has a faint burning odor. It is miscible with water and soluble in common organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be synthesized through the reaction of furfuryl alcohol with ethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Furfuryl alcohol+Ethyl isocyanate→Furfuryl alcohol, alpha-(N-ethylcarbamoyl)-
Industrial Production Methods
Industrial production of furfuryl alcohol, alpha-(N-ethylcarbamoyl)- involves the hydrogenation of furfural, which is derived from biomass sources such as corncobs or sugar cane bagasse. The hydrogenation process is typically carried out using a metal catalyst under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of furfural and other oxidation products.
Reduction: Hydrogenation can convert the compound into tetrahydrofurfuryl alcohol derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be oxidized to form furfural and other aldehydes.
Reduction: Hydrogenation can produce tetrahydrofurfuryl alcohol derivatives.
Substitution: Formation of ethers or esters depending on the substituent used
Wissenschaftliche Forschungsanwendungen
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- has a wide range of applications in scientific research:
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Wirkmechanismus
The mechanism of action of furfuryl alcohol, alpha-(N-ethylcarbamoyl)- involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the N-ethylcarbamoyl group can form carbamate linkages with other molecules. These interactions can affect the compound’s reactivity and its ability to form polymers and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be compared with other similar compounds such as:
Furfurylamine: The corresponding amine derivative.
2-Furonitrile: The corresponding nitrile derivative.
Furan-2-ylmethanethiol: The corresponding thiol derivative.
2-Furoic acid: The corresponding carboxylic acid derivative.
Uniqueness
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- is unique due to its combination of a furan ring with both a hydroxymethyl group and an N-ethylcarbamoyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific industrial and research applications .
Eigenschaften
CAS-Nummer |
63833-90-9 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
N-ethyl-2-(furan-2-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H11NO3/c1-2-9-8(11)7(10)6-4-3-5-12-6/h3-5,7,10H,2H2,1H3,(H,9,11) |
InChI-Schlüssel |
IKWNXBMYMBMNKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C(C1=CC=CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


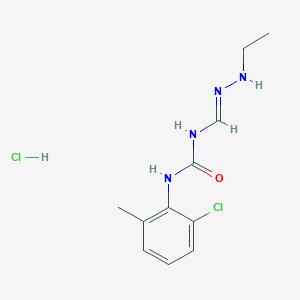
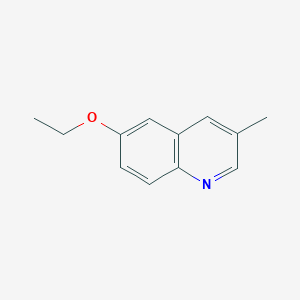
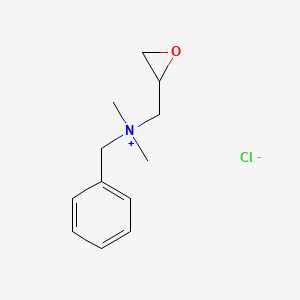
![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
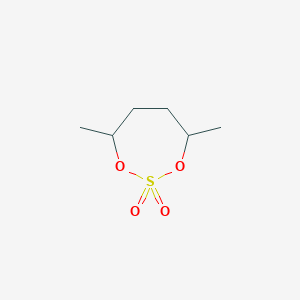
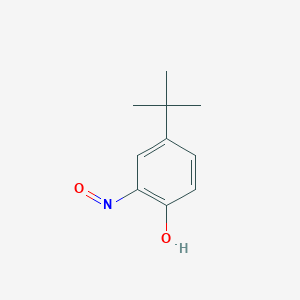

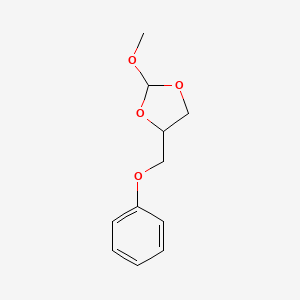

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
